molecular formula C16H25N B15207349 2-(3-(tert-Butyl)-5-methylphenyl)-4-methylpyrrolidine

2-(3-(tert-Butyl)-5-methylphenyl)-4-methylpyrrolidine

Cat. No.: B15207349
M. Wt: 231.38 g/mol
InChI Key: YVSSWUKFSOBPKX-UHFFFAOYSA-N
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Description

2-(3-(tert-Butyl)-5-methylphenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a tert-butyl group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(tert-Butyl)-5-methylphenyl)-4-methylpyrrolidine typically involves the reaction of 3-(tert-butyl)-5-methylphenylamine with 4-methylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(tert-Butyl)-5-methylphenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3-(tert-Butyl)-5-methylphenyl)-4-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(tert-Butyl)-5-methylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(tert-Butyl)-5-methylphenyl)pyrrolidine
  • 2-(3-(tert-Butyl)-5-methylphenyl)-4-ethylpyrrolidine
  • 2-(3-(tert-Butyl)-5-methylphenyl)-4-methylpiperidine

Uniqueness

2-(3-(tert-Butyl)-5-methylphenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of both tert-butyl and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

2-(3-tert-butyl-5-methylphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C16H25N/c1-11-6-13(15-8-12(2)10-17-15)9-14(7-11)16(3,4)5/h6-7,9,12,15,17H,8,10H2,1-5H3

InChI Key

YVSSWUKFSOBPKX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=CC(=CC(=C2)C)C(C)(C)C

Origin of Product

United States

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